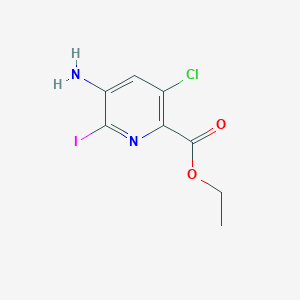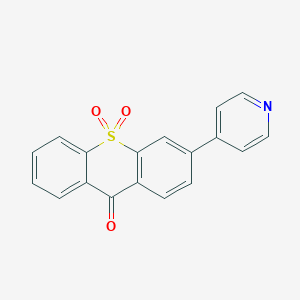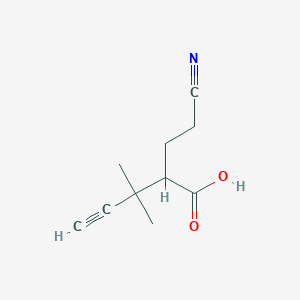
5-Amino-3-chloro-6-iodo-pyridine-2-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-chloro-6-iodo-pyridine-2-carboxylic acid ethyl ester is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of amino, chloro, and iodo substituents on the pyridine ring, along with an ethyl ester group at the 2-position. The unique combination of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-chloro-6-iodo-pyridine-2-carboxylic acid ethyl ester typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the halogenation of pyridine derivatives followed by amination and esterification reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are essential to meet the demands of large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-chloro-6-iodo-pyridine-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction reactions can modify the ester group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for modifying functional groups. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
5-Amino-3-chloro-6-iodo-pyridine-2-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, including potential anticancer and antimicrobial drugs.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-chloro-6-iodo-pyridine-2-carboxylic acid ethyl ester depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic Acid:
Isonicotinic Acid: With a carboxylic acid group at the 4-position.
Uniqueness
5-Amino-3-chloro-6-iodo-pyridine-2-carboxylic acid ethyl ester is unique due to the presence of multiple functional groups that allow for diverse chemical modifications. This versatility makes it a valuable intermediate in the synthesis of a wide range of bioactive compounds and materials.
Propiedades
Número CAS |
872355-66-3 |
|---|---|
Fórmula molecular |
C8H8ClIN2O2 |
Peso molecular |
326.52 g/mol |
Nombre IUPAC |
ethyl 5-amino-3-chloro-6-iodopyridine-2-carboxylate |
InChI |
InChI=1S/C8H8ClIN2O2/c1-2-14-8(13)6-4(9)3-5(11)7(10)12-6/h3H,2,11H2,1H3 |
Clave InChI |
YTQBYJZINRNVKK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C(C(=N1)I)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3S)-2,6-dioxooxan-3-yl]-2-methylhexanamide](/img/structure/B12605065.png)
![3-({[5-(Pyrimidin-5-yl)pyridin-3-yl]amino}methyl)phenol](/img/structure/B12605080.png)
![1-[2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine](/img/structure/B12605092.png)





![6-(3,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605149.png)

![4,7-Benzothiazoledione, 6-[(4-butylphenyl)amino]-2,5-dimethyl-](/img/structure/B12605161.png)
![N-{2-[2-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12605171.png)

![Methyl[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]phosphane](/img/structure/B12605181.png)
